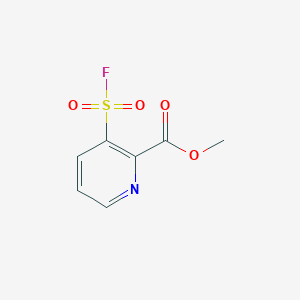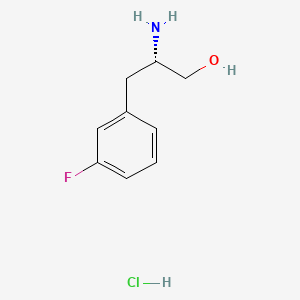
(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through reductive amination using reagents like ammonium acetate and sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of chiral catalysts and ligands .
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling pathways .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and interactions with biological targets .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of specialty chemicals and materials .
作用機序
The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in medicinal chemistry .
類似化合物との比較
- (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol
- (S)-2-Amino-3-(4-fluorophenyl)propan-1-ol
- (S)-2-Amino-3-(2-fluorophenyl)propan-1-ol
Uniqueness:
- The specific positioning of the fluorine atom on the phenyl ring in (S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride provides unique electronic and steric properties.
- This compound exhibits distinct reactivity and binding characteristics compared to its analogs, making it particularly useful in certain applications .
特性
分子式 |
C9H13ClFNO |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 |
InChIキー |
HVQQUXYBPZLBQF-FVGYRXGTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)C[C@@H](CO)N.Cl |
正規SMILES |
C1=CC(=CC(=C1)F)CC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



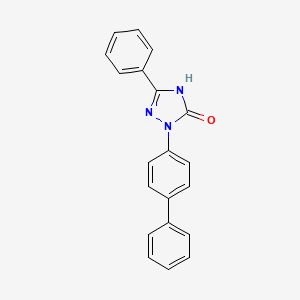
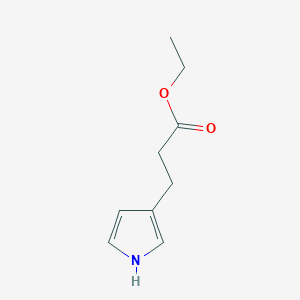
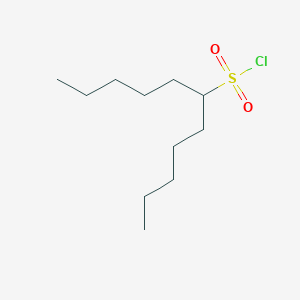
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)

![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
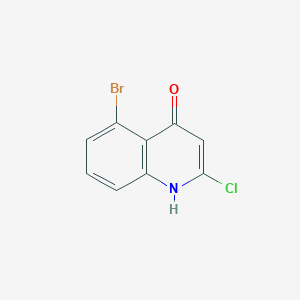
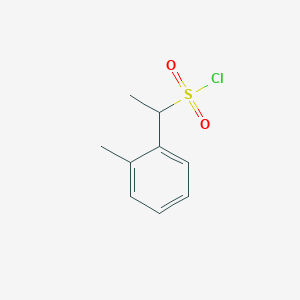
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
